molecular formula C17H28N2O4S B7152537 N-(cyclobutylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide

N-(cyclobutylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7152537
M. Wt: 356.5 g/mol
InChI Key: BBUHXFBXTYARBS-UHFFFAOYSA-N
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Description

N-(cyclobutylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl-containing pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the sulfonyl group, and subsequent functionalization of the cyclohexyl and cyclobutylmethyl groups. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.

    Functionalization of Cyclohexyl and Cyclobutylmethyl Groups: Alkylation or acylation reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl or sulfonyl groups to their corresponding alcohols or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the sulfonyl or carbonyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclobutylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide can be compared with other sulfonyl-containing pyrrolidine derivatives.
  • Similar compounds may include N-(cyclopropylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide and N-(cyclopentylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclobutylmethyl and 4-methylcyclohexyl groups, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(cyclobutylmethylsulfonyl)-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4S/c1-12-5-7-15(8-6-12)19-10-14(9-16(19)20)17(21)18-24(22,23)11-13-3-2-4-13/h12-15H,2-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUHXFBXTYARBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CC(CC2=O)C(=O)NS(=O)(=O)CC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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